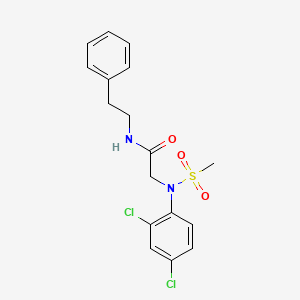![molecular formula C23H18N2O2 B4847601 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4847601.png)
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide
Übersicht
Beschreibung
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide, also known as MPT0B392, is a novel small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer treatment, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has also been shown to activate the p38 MAPK signaling pathway, which plays a role in inflammation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against neurodegeneration in animal models of Alzheimer's and Parkinson's. Furthermore, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to have low toxicity in normal cells, suggesting that it may be a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is its relative ease of synthesis, which makes it readily available for scientific research. Additionally, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has shown promising results in various preclinical studies, indicating its potential for further development as a therapeutic agent.
One limitation of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is the lack of clinical data, as it has not yet been tested in humans. Furthermore, the mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential applications in various diseases. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Furthermore, the development of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
Wissenschaftliche Forschungsanwendungen
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to inhibit tumor growth in animal models of breast cancer and colon cancer.
In addition to its anticancer properties, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has also been studied for its anti-inflammatory and neuroprotective effects. Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can reduce inflammation in animal models of arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(Z)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTAVJOCUZNUCC-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-chlorophenoxy)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4847530.png)
![3-({[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B4847534.png)
![4-[(5-methyl-2-thienyl)sulfonyl]morpholine](/img/structure/B4847536.png)
![1-phenyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4847548.png)
![methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4847554.png)
![2-(allylamino)-3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4847562.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)
![ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4847577.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4847578.png)

![2,4-dichloro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4847587.png)
![tert-butyl 2-[1-(5-chloro-2-thienyl)propylidene]hydrazinecarboxylate](/img/structure/B4847600.png)
![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)